molecular formula C15H15ClFN3O5S B11496651 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B11496651
M. Wt: 403.8 g/mol
InChI Key: PVPXMQHEWVWMOD-UHFFFAOYSA-N
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Description

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of chloro, nitro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Nitration and Chlorination: The starting material, 4-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.

    Amination: The nitro group is reduced to an amine, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carbonyl-containing compounds.

Scientific Research Applications

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Shares the chloro and nitro functional groups.

    3-Fluoro-4-methoxybenzenesulfonamide: Contains the fluoro and methoxy groups.

Uniqueness

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15ClFN3O5S

Molecular Weight

403.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H15ClFN3O5S/c1-25-15-5-3-11(9-13(15)17)26(23,24)19-7-6-18-14-4-2-10(20(21)22)8-12(14)16/h2-5,8-9,18-19H,6-7H2,1H3

InChI Key

PVPXMQHEWVWMOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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